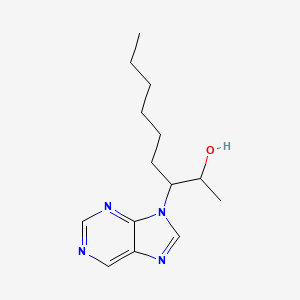

3-(9H-Purin-9-yl)nonan-2-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H22N4O |

|---|---|

Molecular Weight |

262.35 g/mol |

IUPAC Name |

3-purin-9-ylnonan-2-ol |

InChI |

InChI=1S/C14H22N4O/c1-3-4-5-6-7-13(11(2)19)18-10-17-12-8-15-9-16-14(12)18/h8-11,13,19H,3-7H2,1-2H3 |

InChI Key |

ZTSORWGHRMIOHU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(C(C)O)N1C=NC2=CN=CN=C21 |

Synonyms |

2-HNP 9-(2-hydroxy-3-nonyl)purine |

Origin of Product |

United States |

The Significance of Purine Derivatives As Bioactive Scaffolds in Modern Medicinal Chemistry Research

Purine (B94841) derivatives, a class of molecules that includes the fundamental building blocks of nucleic acids, adenine (B156593) and guanine (B1146940), are of paramount importance in medicinal chemistry. mdpi.comnih.gov These compounds are not only essential for DNA and RNA synthesis but also play crucial roles in energy metabolism as components of adenosine (B11128) triphosphate (ATP) and guanosine (B1672433) triphosphate (GTP), and in cellular signaling as second messengers like cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). mdpi.comrsc.org

The structural framework of the purine ring system, a fusion of a pyrimidine (B1678525) and an imidazole (B134444) ring, provides a versatile scaffold for the development of bioactive molecules. nih.govrsc.orgresearchgate.netresearchgate.net By modifying this core structure, scientists have been able to create a vast array of compounds with diverse pharmacological activities. nih.gov These synthetic and natural purine derivatives can act as agonists or antagonists of various receptors, or as inhibitors of enzymes involved in purine metabolism. mdpi.comnih.gov This has led to their investigation and use in treating a wide range of diseases, including cancer, viral infections, autoimmune disorders, and inflammatory conditions. nih.govresearchgate.net The ability of these compounds to interact with multiple biological targets underscores their significance as privileged scaffolds in the ongoing quest for new and effective therapeutic agents. nih.govresearchgate.net

An Overview of 3 9h Purin 9 Yl Nonan 2 Ol Ehna As a Prototypical Purine Nucleoside Analog

3-(9H-Purin-9-yl)nonan-2-ol, or EHNA, serves as a classic example of a purine (B94841) nucleoside analog. ebi.ac.uktaylorandfrancis.com It is a synthetic compound that mimics the structure of naturally occurring purines, specifically adenine (B156593). ebi.ac.uk The defining feature of EHNA is the substitution of the ribose sugar found in natural nucleosides with an erythro-2-hydroxynonan-3-yl group at the N-9 position of the adenine skeleton. ebi.ac.uk This structural modification is key to its biological activity.

EHNA is primarily recognized for its potent and reversible inhibitory effects on two key enzymes: adenosine (B11128) deaminase (ADA) and phosphodiesterase type 2 (PDE2). stemcell.comwikipedia.org By blocking ADA, EHNA prevents the breakdown of adenosine, leading to its accumulation. mdpi.com This property has been utilized in research to study the physiological and pathological roles of adenosine. jci.orgnih.gov Its selective inhibition of cGMP-stimulated PDE2 has also made it a valuable tool for investigating cyclic nucleotide signaling pathways. medchemexpress.com

The compound's ability to modulate these enzymatic activities has led to its application in various research areas. For instance, it has been shown to inhibit the replication of herpes simplex virus. nih.govpnas.org More recently, EHNA has been identified as a small molecule that can maintain the pluripotency of human embryonic stem cells and block their differentiation, suggesting a role beyond its classical enzymatic targets. ebi.ac.ukstemcell.comportlandpress.com

Historical Context of Purine Analog Research in Biological Systems

Strategies for the Synthesis of 9-Substituted Purine Nucleoside Analogs

The synthesis of 9-substituted purine analogs is a cornerstone of purine chemistry. These compounds often function as mimics of natural nucleosides and can interact with biological targets like enzymes and receptors. nih.gov General synthetic approaches often involve the alkylation of a purine salt or the construction of the purine ring onto a pre-existing side chain. tandfonline.comresearchgate.net The choice of strategy depends on the desired substitution pattern and the chemical nature of the side chain being introduced.

A primary challenge in the synthesis of 9-substituted purines is controlling the regioselectivity of the alkylation. The purine ring contains multiple nucleophilic nitrogen atoms, primarily N7 and N9, leading to the potential formation of isomeric products. nih.govacs.org Direct alkylation of purines under basic conditions often yields a mixture of N7 and N9 isomers, with the thermodynamically more stable N9 regioisomer typically predominating. nih.govacs.org

Several strategies have been developed to achieve high regioselectivity for the N9 position.

Base and Solvent Optimization : The choice of base and solvent can influence the N9/N7 product ratio. The use of specific bases, such as tetrabutylammonium (B224687) hydroxide, has been shown to favor the formation of N9-alkylated products. researchgate.net

Silylation Method : A powerful method involves the silylation of the purine base, for example with N,O-bis(trimethylsilyl)acetamide (BSA), followed by the addition of the alkyl halide in the presence of a Lewis acid catalyst like SnCl₄. nih.govacs.org This approach can be tuned to favor either the N7 isomer under kinetic control (short reaction times, lower temperatures) or the N9 isomer under thermodynamic control (longer reaction times, higher temperatures). acs.org

Pre-functionalized Purines : Using a purine with a substituent at the C6 position, such as 6-chloropurine, can direct alkylation to the N9 position. nih.govresearchgate.net The C6 substituent can later be displaced or modified to install desired functionality.

Sodium Salt Glycosylation : For sugar moieties, the stereospecific sodium salt glycosylation procedure was developed to improve regioselectivity, though challenges with separating N7 and N9 isomers can persist. google.com

Table 1: Comparison of Methodologies for N9-Alkylation of Purines

| Method | Typical Conditions | Key Features | Typical N9:N7 Ratio | References |

|---|---|---|---|---|

| Direct Alkylation | Alkyl halide, K₂CO₃, DMF | Simple, one-step process. | Often yields mixtures, N9 usually major. | researchgate.net |

| Silylation (Kinetic) | 1. Purine, BSA 2. Alkyl halide, SnCl₄, low temp | Favors the N7 isomer. | N7 > N9 | nih.govacs.org |

| Silylation (Thermodynamic) | 1. Purine, BSA 2. Alkyl halide, SnCl₄, 80 °C | Favors the N9 isomer. | Predominantly N9 | acs.org |

| Heteroaryl Shielding | 6-(Heteroaryl)purine, alkyl halide, base | Steric hindrance from the C6-heteroaryl group blocks N7. | Highly specific for N9. | researchgate.net |

The nonan-2-ol side chain of the target molecule contains two adjacent chiral centers at positions C2 and C3, meaning it can exist as four possible stereoisomers. The controlled, stereoselective synthesis of this side chain is critical for isolating specific diastereomers of the final compound. General methodologies in asymmetric synthesis can be applied to construct this fragment.

Key strategies for establishing the stereochemistry of the 1,2-diol motif in the side chain include:

Asymmetric Aldol or Henry Reactions : A carbon-carbon bond-forming reaction, such as a Henry (nitro-aldol) reaction between heptanal (B48729) and nitroethane, can create the C2-C3 bond. nih.gov Subsequent stereoselective reduction of the resulting nitro group and ketone (or dehydration followed by asymmetric dihydroxylation) can establish the desired stereocenters.

Chiral Pool Synthesis : Starting from a commercially available chiral building block, such as a lactate (B86563) or alanine (B10760859) ester, allows for the introduction of one stereocenter. The second can be installed via a diastereoselective addition reaction, for instance, the addition of an organometallic reagent (e.g., a Grignard or organolithium reagent) to a chiral aldehyde or ketone. researchgate.net

Enzymatic Resolution : A racemic mixture of a key intermediate, such as a propargylic alcohol, can be resolved using enzymes like Candida antarctica lipase (B570770) B (CAL-B). nih.gov This separates the enantiomers, which can then be carried forward to synthesize diastereomerically pure products.

Substrate-Controlled Reduction : The diastereoselective reduction of a ketone precursor, such as 3-(9H-purin-9-yl)nonan-2-one, can yield the desired alcohol. Reagents like sodium borohydride (B1222165) in the presence of cerium(III) chloride (a Luche reduction) are known to favor the formation of one diastereomer over another. mdpi.com

Late-stage functionalization (LSF) is a powerful strategy in modern drug discovery that involves modifying a complex molecular scaffold in the final steps of a synthesis. rsc.org This approach allows for the rapid generation of a library of analogs from a common intermediate, facilitating structure-activity relationship (SAR) studies. nih.govacs.org

For purine scaffolds, several advanced LSF techniques are employed:

C-H Bond Functionalization : Transition metal catalysis, often using palladium (Pd) or iridium (Ir), can activate specific C-H bonds on the purine ring for functionalization. nih.gov For instance, direct C8-arylation can be achieved by reacting a purine with an aryl halide in the presence of a Pd catalyst. nih.gov This allows for the introduction of diverse aryl groups at a late stage.

N-Directed Ortho-Functionalization : When the purine contains a 6-aryl substituent, the purine's ring nitrogens can direct a metal catalyst to functionalize the ortho C-H bond of the aryl ring. chemrxiv.org

Thianthrenation : This method involves the regioselective installation of a thianthrene (B1682798) group onto an aromatic ring, which then acts as a "lynchpin" that can be substituted with a wide variety of other functional groups under standardized conditions. acs.org This allows for parallel diversification of the purine scaffold.

Solid-Phase Synthesis : The purine core can be immobilized on a solid support, allowing for sequential reactions to be performed at various positions (e.g., C2, C6, N9) with easy purification by simple filtration and washing. nih.gov

Table 2: Examples of Late-Stage Functionalization Reactions for Purine Scaffolds

| Position | Reaction Type | Reagents/Catalyst | Bond Formed | References |

|---|---|---|---|---|

| C8 | C-H Arylation | Aryl halide, Pd(OAc)₂, Cs₂CO₃ | C-C | nih.gov |

| C8 | C-H Borylation | B₂pin₂, Ir catalyst | C-B | nih.gov |

| C6 | SₙAr Reaction | R-NH₂, base | C-N | nih.gov |

| C2, C6, N9 | Multi-point Diversification | Various (on solid support) | C-N, C-C, N-Alkyl | nih.gov |

Stereoselective Synthesis of the Nonanol Side Chain of this compound and its Diastereomers (e.g., (2R,3R) and (2R,3S) isomers)

Derivatization and Structural Modification of the Alkyl Chain in this compound Analogs

Once the this compound scaffold is synthesized, further modifications can be made to the nonanol side chain to explore its chemical space and biological activity. These derivatizations can alter properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability.

Common modifications include:

Reactions at the Hydroxyl Group : The secondary alcohol at C2 is a versatile functional handle. It can be oxidized to the corresponding ketone, 3-(9H-purin-9-yl)nonan-2-one. It can also be acylated to form esters or alkylated to form ethers, introducing a variety of new groups.

Modification of the Alkyl Chain : If the side chain is synthesized with other reactive functional groups, such as an active methylene (B1212753) group, it can be further elaborated. For example, reactions with aldehydes or other electrophiles can introduce branches onto the chain. researcher.life

Chain Truncation or Extension : Synthetic strategies can be adapted to use different starting materials to shorten or lengthen the hexyl moiety of the side chain, leading to a series of analogs with varying chain lengths.

Analytical Characterization Methods in the Context of Purine Analog Synthesis

The unambiguous characterization of synthesized purine analogs is essential to confirm their structure and purity. A combination of spectroscopic and chromatographic techniques is typically employed. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are the most powerful tools for structural elucidation. ¹H NMR provides information on the number and connectivity of protons, with characteristic chemical shifts for the purine ring protons (e.g., H2, H6, H8) and the side chain. hilarispublisher.comgoogle.com ¹³C NMR confirms the carbon skeleton of the molecule. researcher.life Advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) are used to establish detailed connectivity and assign all signals definitively.

Mass Spectrometry (MS) : MS is used to determine the molecular weight of the compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS). hilarispublisher.comacs.org The fragmentation pattern can also provide structural clues.

High-Performance Liquid Chromatography (HPLC) : HPLC is the primary method for assessing the purity of the final compound and for monitoring the progress of a reaction. By comparing the retention time to that of known standards, it can also be used for identification.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of key functional groups, such as the O-H stretch of the alcohol, N-H bonds in the purine ring, and C=N/C=C bonds of the aromatic system. hilarispublisher.com

Ultraviolet-Visible (UV-Vis) Spectroscopy : The purine ring system has a characteristic UV absorbance profile, which can be used for detection and quantification. researchgate.net

Table 3: Analytical Techniques for the Characterization of Purine Analogs

| Technique | Information Provided | Example Application | References |

|---|---|---|---|

| ¹H NMR | Proton environment, connectivity, stereochemistry. | Distinguishing N7 vs. N9 isomers; observing signals for purine protons (δ 8.0-8.8 ppm) and alkyl chain. | hilarispublisher.comgoogle.com |

| ¹³C NMR | Carbon skeleton, presence of functional groups. | Confirming the number of carbons in the side chain and purine core. | researcher.life |

| Mass Spectrometry (MS/HRMS) | Molecular weight, elemental formula, fragmentation. | Confirming [M+H]⁺ ion corresponding to the calculated mass. | hilarispublisher.com |

| HPLC | Purity, quantification, reaction monitoring. | Determining the percentage purity of the final product. |

| IR Spectroscopy | Presence of functional groups. | Identifying O-H stretch (~3300 cm⁻¹) and aromatic C-H/N-H stretches. | hilarispublisher.com |

Enzyme Inhibition Studies

Specific Inhibition of Adenosine Deaminase by this compound (EHNA)

Erythro-9-(2-hydroxy-3-nonyl)adenine, commonly known as EHNA, is a potent and reversible inhibitor of adenosine deaminase (ADA). wikipedia.orgstemcell.com ADA is a key enzyme in purine metabolism, responsible for the irreversible deamination of adenosine and 2'-deoxyadenosine (B1664071) to inosine (B1671953) and 2'-deoxyinosine, respectively. karger.comwikipedia.org

EHNA acts as a semi-tight binding inhibitor of ADA. mdpi.com The inhibition process involves an initial classic competitive inhibition, which is then followed by a sequential rearrangement of the enzyme and inhibitor, leading to the formation of a tight enzyme-inhibitor complex. mdpi.com The erythro diastereomer of the molecule is more active than the threo form. mdpi.com The inhibition constant (Ki) for EHNA ranges from 1.6 to 7.0 nM, with variations depending on the experimental conditions. mdpi.com The hydrophobic hydroxynonyl chain of EHNA plays a crucial role in its binding to a hydrophobic site on the ADA1 isoenzyme, a feature likely absent in the ADA2 isoenzyme, which is not significantly affected by EHNA. mdpi.com

Table 1: Kinetic Parameters of EHNA Inhibition of Adenosine Deaminase

| Parameter | Value | Source |

|---|---|---|

| Inhibition Constant (Ki) | 1.6 - 7.0 nM | mdpi.com |

| IC₅₀ (human red blood cells) | 1.2 μM | stemcell.com |

| IC₅₀ (human myocardium) | 0.8 μM | stemcell.com |

| IC₅₀ (porcine myocardium) | 2 μM | stemcell.com |

| IC₅₀ (rat hepatocyte) | 3.5 μM | stemcell.com |

| IC₅₀ (human platelet) | 5.5 μM | stemcell.com |

By inhibiting adenosine deaminase, EHNA leads to an accumulation of intracellular adenosine. karger.com This increase in adenosine levels can have significant effects on the purine nucleoside salvage pathway. The salvage pathway allows cells to recycle purine bases and nucleosides formed during the degradation of DNA and RNA, converting them back into nucleotides. wikipedia.org The primary enzymes in this pathway are adenine (B156593) phosphoribosyltransferase (APRT) and hypoxanthine-guanine phosphoribosyltransferase (HPRT), which utilize phosphoribosyl pyrophosphate (PRPP) to convert purine bases into their corresponding monophosphate nucleosides. wikipedia.orgencyclopedia.pub

The accumulation of adenosine due to ADA inhibition can lead to its increased phosphorylation to adenosine monophosphate (AMP) by adenosine kinase. encyclopedia.pubnih.gov This shunts the excess adenosine into the salvage pathway, replenishing the purine nucleotide pool. encyclopedia.pub This mechanism has been observed in various cell types, where EHNA-induced apoptosis was linked to the conversion of accumulated adenosine to AMP, as the effect was neutralized by an adenosine kinase inhibitor. karger.comnih.gov Therefore, the inhibition of ADA by EHNA directly impacts the regulation of the purine salvage pathway by increasing the substrate availability for adenosine kinase.

Kinetic and Mechanistic Characterization of Adenosine Deaminase Inhibition

Interference with De Novo Purine Biosynthesis Enzymes

Purine analogs, a class of compounds structurally similar to natural purines, can interfere with the de novo purine biosynthesis pathway. portlandpress.com This pathway is a multi-step process that synthesizes purine nucleotides from simpler precursors. wiley.com Some purine analogs act as competitive inhibitors of the enzymes in this pathway, disrupting DNA replication and integrity, which can lead to apoptosis. portlandpress.commdpi.com

The enzymes of the de novo purine synthesis pathway can assemble into a multi-enzyme complex called the purinosome. nih.govnih.gov This complex enhances the efficiency of the pathway, particularly in cells with high purine demand, such as cancer cells. mdpi.comnih.gov The formation of purinosomes is a reversible process regulated by cellular conditions, including the availability of purines. nih.gov Purinosomes tend to form near mitochondria, likely to utilize mitochondrially-derived metabolites. nih.gov

The formation and function of purinosomes can be modulated by various factors. For instance, the mTOR signaling pathway appears to play a role in purinosome formation. mdpi.com Some purine analogs and other inhibitors of the de novo pathway may not directly enter the purinosome structure but can influence its formation. By depleting the intermediates of the pathway, these inhibitors can indirectly affect the assembly and stability of the purinosome.

Several key enzymes within the de novo purine biosynthesis pathway are targets for inhibition by purine analogs and other small molecules.

Glycinamide Ribonucleotide Formyltransferase (GART): This enzyme is a target of folate analogs like lometrexol (B1675047) (DDATHF). aacrjournals.orgnih.gov These inhibitors bind tightly to GART, leading to a depletion of intracellular purine ribonucleotides. aacrjournals.org

Phosphoribosylaminoimidazole Carboxylase (PAICS) and Phosphoribosylaminoimidazole-succinocarboxamide Synthetase (PAICS): This bifunctional enzyme catalyzes two sequential steps in the pathway. acs.org PAICS is often overexpressed in cancer cells, making it a promising therapeutic target. nih.govmdpi.com Several small molecule inhibitors of PAICS have been identified, including the small molecule MRT00252040 and various oxazole (B20620) derivatives like RLK. nih.govmdpi.comprobechem.com These inhibitors bind to the active site of PAICS, disrupting its function and inhibiting tumor growth. probechem.com

Table 2: Inhibitors of De Novo Purine Biosynthesis Enzymes

| Enzyme Target | Inhibitor Class/Compound | Mechanism of Action | Source |

|---|---|---|---|

| GART | Folate Analogs (e.g., Lometrexol) | Competitive inhibition, leading to purine depletion. | aacrjournals.orgnih.gov |

| PAICS | MRT00252040, RLK (Oxazole derivative) | Binds to the active site, inhibiting enzyme activity. | nih.govmdpi.comprobechem.com |

| PRPP Amidotransferase | Thiopurines (e.g., 6-mercaptopurine metabolite) | Potent inhibition of the first enzyme in the pathway. | nih.gov |

Modulation of Purinosome Formation and Function

Broad-Spectrum Enzyme Interactions of Purine Analogs

Purine analogs are known to interact with a wide array of enzymes, a characteristic that is central to their biological effects. Their structural similarity to endogenous purines allows them to act as substrates or inhibitors for enzymes involved in critical cellular processes.

Once inside the cell, many purine analogs are phosphorylated by kinases to their active triphosphate forms. For instance, cladribine (B1669150) is phosphorylated by deoxycytidine kinase (dCK), and fludarabine (B1672870) is also activated by dCK. These activated analogs then compete with their natural counterparts, such as deoxyadenosine (B7792050) triphosphate (dATP), for binding to the active sites of various enzymes.

A primary target for these analogs is the family of DNA and RNA polymerases . By incorporating into the growing DNA or RNA chains, they can terminate chain elongation, leading to the inhibition of nucleic acid synthesis. For example, the triphosphate form of cladribine, 2-chlorodeoxyadenosine triphosphate (Cd-ATP), is incorporated into DNA, making the DNA strand more susceptible to breakage and inhibiting DNA synthesis and repair.

Ribonucleotide reductase (RNR) is another critical enzyme targeted by purine analogs. RNR is responsible for converting ribonucleotides to deoxyribonucleotides, a rate-limiting step in DNA synthesis. The triphosphate forms of analogs like cladribine and fludarabine are potent inhibitors of RNR, leading to a depletion of the deoxyribonucleotide pool necessary for DNA replication and repair.

Furthermore, purine analogs can affect DNA methyltransferases (DNMTs) . These enzymes are crucial for the epigenetic regulation of gene expression. Some analogs, after being incorporated into DNA, can inhibit DNMTs, leading to hypomethylation and altered gene expression patterns.

Table 1: Enzyme Interactions of Selected Purine Analogs

| Purine Analog | Key Enzyme(s) Interacted With | Mechanism of Interaction | Consequence of Interaction |

|---|---|---|---|

| Cladribine | Deoxycytidine kinase (dCK), DNA Polymerase, Ribonucleotide Reductase (RNR) | Phosphorylated by dCK to its active triphosphate form (Cd-ATP). Cd-ATP is incorporated into DNA and inhibits DNA polymerase and RNR. | Inhibition of DNA synthesis and repair, depletion of dNTP pool. |

| Fludarabine | Deoxycytidine kinase (dCK), DNA Polymerase, Ribonucleotide Reductase (RNR), DNA Ligase I, DNA Primase | Phosphorylated by dCK to its active triphosphate form (F-ara-ATP). F-ara-ATP inhibits multiple enzymes involved in DNA replication and repair. | Potent inhibition of DNA synthesis. |

| Clofarabine (B1669196) | Deoxycytidine kinase (dCK), Ribonucleotide Reductase (RNR) | Phosphorylated to its triphosphate form, which inhibits RNR. | Depletion of the intracellular dNTP pool, inhibition of DNA synthesis. |

Purinergic Receptor Modulation and Ligand Interactions

Purinergic signaling, mediated by purinergic receptors, plays a vital role in numerous physiological processes. These receptors are broadly classified into P1 (adenosine) receptors and P2 (nucleotide) receptors. Purine analogs can act as ligands for these receptors, thereby modulating their activity.

P1 (Adenosine) Receptors: There are four subtypes of adenosine receptors: A1, A2A, A2B, and A3. Adenosine and its analogs are key agonists for these receptors. For example, adenosine itself regulates various cellular functions by activating these G protein-coupled receptors. Synthetic purine analogs have been developed to selectively target these receptor subtypes, acting as either agonists or antagonists to achieve specific therapeutic effects. The interaction of these analogs with adenosine receptors can influence processes such as inflammation, neurotransmission, and cardiovascular function.

P2 (Nucleotide) Receptors: These receptors are activated by nucleotides like ATP, ADP, UTP, and UDP. They are subdivided into P2X (ionotropic) and P2Y (metabotropic) receptors. Some purine analogs can modulate the activity of P2 receptors. For instance, analogs can interfere with the binding of natural ligands or alter the signaling cascades downstream of receptor activation. The modulation of P2 receptors by purine analogs can impact platelet aggregation, immune responses, and pain signaling.

Purine analogs can influence both intracellular and extracellular purinergic signaling pathways.

Extracellular Signaling: Extracellular ATP and adenosine are key signaling molecules. Purine analogs can mimic or block the effects of these endogenous ligands at P1 and P2 receptors on the cell surface. For example, by acting as agonists at adenosine receptors, certain analogs can trigger anti-inflammatory responses. Conversely, antagonists can block these effects. The concentration of extracellular purines is tightly regulated by ecto-nucleotidases, and some analogs may also influence the activity of these enzymes.

Intracellular Signaling: While the primary interaction of many purine analogs is with intracellular enzymes and nucleic acids, their modulation of purinergic receptors can trigger intracellular signaling cascades. Activation of P1 and P2Y receptors, which are G protein-coupled, leads to changes in the levels of second messengers like cyclic AMP (cAMP) and intracellular calcium. These changes, in turn, affect a multitude of cellular processes, including gene expression, metabolism, and cell survival.

Table 2: Purinergic Receptor Modulation by Purine Analogs

| Receptor Type | Natural Ligand(s) | Role of Purine Analogs | Example of Effect |

|---|---|---|---|

| P1 (Adenosine) Receptors | Adenosine | Can act as agonists or antagonists. | Modulation of inflammation and neurotransmission. |

| P2 (Nucleotide) Receptors | ATP, ADP, UTP, UDP | Can modulate receptor activity, interfering with natural ligand binding. | Impact on platelet aggregation and immune responses. |

Agonist and Antagonist Activities at P1 (Adenosine) and P2 (Nucleotide) Receptors

Interaction with Nucleic Acid Metabolism and Cellular Proliferation Pathways

A fundamental mechanism of action for many purine analogs is their interference with the synthesis and function of nucleic acids, which has profound effects on cellular proliferation.

As previously mentioned, purine analogs, after conversion to their triphosphate forms, act as fraudulent nucleosides. They can be incorporated into growing DNA and RNA strands by polymerases. This incorporation can have several consequences:

Chain Termination: The structure of the analog, often lacking a 3'-hydroxyl group or having a modified sugar moiety, can prevent the addition of the next nucleotide, leading to the termination of DNA or RNA chain elongation.

Inhibition of Polymerases: The presence of the analog within the nucleic acid template can inhibit the function of DNA and RNA polymerases.

DNA Damage and Impaired Repair: The incorporation of purine analogs can create chemically unstable sites in the DNA, leading to strand breaks. Furthermore, the triphosphate forms of these analogs can inhibit enzymes involved in DNA repair, such as DNA ligase, exacerbating the damage.

For example, the incorporation of F-ara-A (from fludarabine) into DNA inhibits DNA synthesis by making it difficult for DNA polymerases to add the next nucleotide. Similarly, its incorporation into RNA affects RNA processing and function.

The cellular damage and metabolic stress caused by purine analogs often culminate in the induction of programmed cell death, or apoptosis. This is a key mechanism underlying their therapeutic effects in various diseases. Several pathways can lead to apoptosis:

Activation of the Intrinsic Pathway: The accumulation of DNA damage triggers a DNA damage response, leading to the activation of proteins like p53. This, in turn, activates the intrinsic apoptotic pathway, characterized by the release of cytochrome c from the mitochondria and the subsequent activation of caspases. The inhibition of ribonucleotide reductase by analogs like cladribine and clofarabine leads to an imbalance in the dNTP pool, which is a potent trigger for apoptosis.

Direct Activation of Caspases: Some studies suggest that purine analogs can directly lead to the activation of caspases, the executioner enzymes of apoptosis. For instance, the release of cytochrome c and the subsequent formation of the apoptosome can be facilitated by the cellular stress induced by these compounds.

Extrinsic Pathway Modulation: While less direct, the modulation of cellular signaling, including purinergic pathways, can influence the susceptibility of cells to apoptosis induced by external signals through death receptors.

The apoptotic effect of purine analogs is often more pronounced in rapidly dividing cells, which have a high demand for nucleic acid synthesis, making them particularly vulnerable to the effects of these compounds.

Structure Activity Relationship Sar Investigations of 3 9h Purin 9 Yl Nonan 2 Ol and Its Analogs

Influence of Substitutions on the Purine (B94841) Ring System on Biological Activity

The purine ring, a scaffold found in essential biomolecules like adenine (B156593) and guanine (B1146940), offers multiple positions for substitution, primarily at the C2, C6, and C8 positions, which significantly modulates biological activity. rsc.orgnih.gov The introduction of various functional groups can alter the molecule's interaction with target proteins, such as kinases and polymerases, by affecting its electronic properties, steric profile, and hydrogen bonding capacity. nih.govaacrjournals.org

Research into 9-substituted purines has shown that modifications at the C2 and C6 positions are particularly critical for potency and selectivity. aacrjournals.org For instance, in a series of 9-alkylpurines, the introduction of a trifluoromethyl group at the C2 position of the purine ring was found to produce an agent with reduced cardiovascular effects while enhancing potency. acs.org Similarly, studies on 2-substituted-6-(dimethylamino)-9-(4-methylbenzyl)-9H-purines have highlighted the importance of the C2 substituent in conferring antirhinovirus activity. acs.org The nature of the substituent at C6 is also a key determinant of activity. The replacement of a chloro group with various alkylamino groups at the C6 position has been a successful strategy to improve biological profiles. acs.org

The following table summarizes the effects of various substitutions on the purine ring on biological outcomes, drawn from studies on analogous 9-substituted purine compounds.

| Position | Substituent | Observed Effect on Biological Activity | Compound Class/Example | Reference |

| C2 | Trifluoromethyl (-CF₃) | Enhanced potency and improved safety profile. | 2-(Trifluoromethyl)purines | acs.org |

| C2 | Acetylenyl | Selectivity for cyclin-dependent kinase (CDK1-cyclin B) inhibition. | 2-Acetylenyl-6,9-disubstituted purines | nih.gov |

| C2 | Amino (-NH₂) | Important for potency as a topoisomerase II inhibitor. | Substituted purine analogues | aacrjournals.org |

| C6 | Dimethylamino (-N(CH₃)₂) | Found in compounds with antirhinovirus activity. | 6-(Dimethylamino)-9-(4-methylbenzyl)-9H-purines | acs.org |

| C6 | Cyclopropylamino | Improved duration of action in potential antipsychotic agents. | 6-(Cyclopropylamino)-9-(cyclopropylmethyl)purines | acs.org |

| C6 | Chloro (-Cl) | Often used as a synthetic precursor for introducing other functional groups. | 2,6-Dichloropurine | mdpi.commdpi.com |

| C8 | Alkynyl chains | Can modulate activity at adenosine (B11128) receptor subtypes. | 8-Alkynyl-9-ethyladenines | nih.gov |

| C8 | Haloalkyl | Confers alkylating potential, may interact with protein nucleophiles. | 2,6-Diamino-8-haloalkyl purines | ut.ac.ir |

These findings underscore that even minor modifications to the purine ring can lead to significant changes in biological function. The interplay between substituents at different positions is also crucial, and optimizing activity often requires a multi-pronged substitution strategy. nih.govacs.org

Stereochemical and Conformational Determinants of Activity within the Nonanol Side Chain

The nonanol side chain of 3-(9H-Purin-9-yl)nonan-2-ol contains two chiral centers, at the C2 and C3 positions, meaning it can exist as four possible stereoisomers. The spatial arrangement of the hydroxyl group at C2 and the purine moiety at C3 is a critical determinant of biological activity, as it dictates how the molecule fits into the binding site of a target protein.

The absolute configuration of chiral atoms in acyclic side chains of nucleoside analogs can profoundly affect their biological activities. researchgate.net For example, in the development of inhibitors for mammalian purine nucleoside phosphorylase (PNP), it was discovered that the (S)-enantiomer of 9-[1-(3-chlorophenyl)-2-carboxyethyl]-9-deazaguanine was 30-fold more potent than its corresponding (R)-isomer. nih.gov This dramatic difference in activity highlights the stereospecificity of the enzyme's active site.

Similarly, research on acyclic nucleosides with potent anti-herpes virus activity revealed that only one specific enantiomer (1'S,2'R-configuration) of a cyclopropyl-based analog exhibited strong antiviral effects. acs.org This specificity is attributed to the precise orientation of the hydroxyl groups, which mimic the 3'- and 5'-hydroxyls of deoxyribose, allowing for efficient phosphorylation by viral kinases. acs.org

The conformation of the side chain—how it twists and folds in space—is also vital. The flexibility or rigidity of the alkyl chain influences the molecule's ability to adopt the optimal conformation for binding. The introduction of features like double or triple bonds can constrain the chain's flexibility, which can be beneficial or detrimental depending on the target. mdpi.com For the nonanol side chain, the relative orientation of the hydroxyl and purinyl groups, dictated by the stereochemistry at C2 and C3, would be a primary factor in establishing favorable interactions within a biological target.

| Stereochemical Feature | Impact on Biological Activity | Illustrative Example | Reference |

| Absolute Configuration at Side Chain | A specific enantiomer can be significantly more potent than others. | (S)-isomer of a 9-deazaguanine (B24355) analog is 30x more potent than the (R)-isomer as a PNP inhibitor. | nih.gov |

| Diastereomers | Different diastereomers can exhibit varied activity profiles due to distinct spatial arrangements. | Only the (1'S,2'R) enantiomer of a cyclopropyl (B3062369) nucleoside showed potent anti-herpes activity. | acs.org |

| Conformation of Acyclic Linker | The flexibility and preferred orientation of the side chain affect binding affinity. | The relationship between conformation and antiherpetic activity is a key consideration in analog design. | acs.org |

These examples strongly suggest that for this compound, the specific stereochemistry at both C2 and C3 of the nonanol chain is paramount for its biological function.

Impact of Alkyl Chain Length and Branching on Molecular Recognition and Efficacy

The N9-substituent on the purine ring plays a significant role in molecular recognition and efficacy. The length, branching, and lipophilicity of this alkyl chain can influence how the molecule interacts with hydrophobic pockets in target proteins and affects its pharmacokinetic properties.

Studies on various N-alkylated compounds demonstrate a clear relationship between the alkyl chain length and biological effect. For instance, in a series of N-alkylmorpholine derivatives tested for antibacterial activity, compounds with alkyl chains between 12 and 16 carbons (n-dodecyl to n-hexadecyl) displayed the highest bactericidal effects. chemrxiv.org Shorter chains (less than 5 carbons) were inactive, establishing a distinct SAR. chemrxiv.org A similar trend was observed in quaternary ammonium (B1175870) methacrylates, where increasing the chain length to 16 carbons maximized antibacterial efficacy against Streptococcus mutans biofilms. nih.gov

Conversely, in some classes of purine derivatives, increasing the alkyl chain length can decrease activity. rsc.org The optimal chain length is highly dependent on the specific biological target and the geometry of its binding site.

Branching of the alkyl chain also has a profound impact. In a study of potential antipsychotic agents based on 6-(alkylamino)-9-alkylpurines, replacing a linear alkyl or a benzyl (B1604629) group at the N9 position with a (cyclohexylmethyl)purine resulted in a loss of activity. acs.org However, introducing a smaller, more compact cyclopropylmethyl group at the N9 position, combined with a cyclopropylamino group at C6, led to a 48-fold improvement in potency. acs.org This suggests that the size, shape, and conformational restriction of the N9-substituent are critical for fitting into the target's binding pocket.

The following table illustrates the effect of modifying the N9-alkyl chain on biological activity in related compound series.

| Chain Modification | Effect on Activity | Compound Series / Target | Reference |

| Increased Chain Length | Peak activity observed at C12-C16 chain length. | N-alkylmorpholine derivatives (antibacterial) | chemrxiv.org |

| Increased Chain Length | Activity decreased with longer chains. | Purine conjugates | rsc.org |

| Branching (Cyclohexylmethyl) | Inactive at tested concentrations. | 9-Substituted purines (anti-aggression model) | acs.org |

| Branching (Cyclopropylmethyl) | Significantly enhanced potency. | 6,9-Disubstituted purines (anti-aggression model) | acs.org |

For this compound, the nonan-2-ol side chain is a nine-carbon chain. Its length and specific branching pattern are likely optimized for a particular hydrophobic binding pocket. Any alterations, such as shortening, lengthening, or introducing different branching points, would be expected to significantly alter its molecular recognition and efficacy.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Purine Analog Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. tandfonline.commdpi.com By developing mathematical equations that link molecular descriptors (e.g., molecular weight, lipophilicity, electronic properties) to activity, QSAR models can predict the potency of new, unsynthesized compounds, thereby rationalizing the design of more effective analogs. mdpi.comtandfonline.com

Several QSAR studies have been successfully applied to purine derivatives. For instance, 2D-QSAR models have been developed for substituted purine analogs that inhibit c-Src tyrosine kinase. tandfonline.com One such model showed a good correlation (r² = 0.7311) between inhibitory activity and descriptors like molecular weight and the count of specific atoms (e.g., bromine). tandfonline.com

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed picture by considering the three-dimensional steric and electrostatic fields of the molecules. mdpi.comresearchgate.net A 3D-QSAR study on 9H-purine derivatives as EGFR inhibitors produced a statistically robust model that could be used to predict the activity of new structures and to understand the structural features responsible for inhibition. researchgate.net Similarly, CoMFA and CoMSIA models for 2,6,9-trisubstituted purines as Bcr-Abl inhibitors showed excellent external predictive capability (r²_test > 0.84), guiding the design of novel, potent compounds. mdpi.com

Another technique, Hologram QSAR (HQSAR), eliminates the need for 3D alignment and has been used to identify key structural fragments contributing to the activity of 9-substituted-9-deazaguanine analogs as inhibitors of purine nucleoside phosphorylase (PNP). mdpi.combasicmedicalkey.com

The general workflow for a QSAR study involves:

Data Set Selection: A series of compounds with known biological activities (e.g., IC₅₀ values) is chosen. tandfonline.com

Descriptor Calculation: Molecular descriptors representing various physicochemical properties are calculated for each compound.

Model Development: Statistical methods like Partial Least Squares (PLS) are used to build a mathematical model linking descriptors to activity. mdpi.com

Validation: The model's predictive power is tested using internal (cross-validation) and external test sets of compounds. mdpi.comtandfonline.com

QSAR models provide valuable insights for designing analogs of this compound by identifying which structural modifications on the purine ring or the nonanol side chain are most likely to enhance biological efficacy.

Computational and Theoretical Chemistry in Purine Analog Research

Molecular Docking and Dynamics Simulations for Ligand-Target Binding Prediction

Molecular docking and dynamics simulations are powerful computational tools used to predict how a ligand, such as a purine (B94841) analog, will bind to its target protein. These methods are crucial in the early stages of drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. The process involves sampling a large number of possible conformations of the ligand within the protein's binding site and scoring them based on their predicted binding affinity. For instance, in the study of novel 2,6,9-trisubstituted purine derivatives, docking studies were employed to investigate their potential as kinase inhibitors, which are key proteins in cancer-related signaling pathways. wiley.com The results indicated that these purine analogs could bind to the same cavity as known inhibitors, suggesting a similar mechanism of action. wiley.com The binding affinity scores, calculated in kcal/mol, provide a quantitative measure of the predicted interaction strength. wiley.com

Molecular dynamics (MD) simulations provide a more detailed and dynamic view of the ligand-target interaction. By simulating the movement of atoms over time, MD can reveal the stability of the ligand-protein complex and the specific interactions that maintain the bound state. researchgate.netnih.gov For example, MD simulations were used to compare the binding stability of a promising purine analog, compound 15a, with known drugs like roscovitine (B1683857) and dinaciclib (B612106) against cyclin-dependent kinases (CDKs). researchgate.netnih.gov These simulations can also elucidate how a ligand might alter the conformation of its target protein, as was shown in a study of purine-type inhibitors of katanin, a microtubule-severing enzyme. nih.gov

A reverse screening strategy, using web servers like PharmMapper, can also be employed to identify potential protein targets for a given purine derivative based on ligand similarity. wiley.com This approach has successfully identified kinases as potential targets for certain purine analogs, highlighting the importance of hydrophobic and steric factors in the alkyl chain at the N-9 position for target binding. wiley.com

The insights gained from these computational methods are invaluable for guiding the design and optimization of more potent and selective purine-based drugs. For example, understanding the key interactions between a purine analog and its target allows for the rational design of new derivatives with improved binding affinities.

| Compound/Ligand | Target Protein(s) | Computational Method | Key Finding |

| 2,6,9-trisubstituted purine derivatives | Kinases (e.g., MAPKAPK2, MAPK1) | Molecular Docking | Predicted to bind to the active site of kinases, suggesting potential as cancer therapeutics. wiley.com |

| Purine Analog (Compound 15a) | CDK2, CDK9 | Molecular Dynamics | Demonstrated stable binding to cyclin-dependent kinases, comparable to reference drugs. researchgate.netnih.gov |

| Purine-type compounds (PubChem CID 122589735, 123629569) | Katanin | Molecular Docking, Molecular Dynamics | Identified as potent inhibitors that alter the conformation of katanin. nih.gov |

| Guanine (B1146940) analogs | Guanine riboswitch | Structure-based design | Designed to bind to the riboswitch and potentially inhibit bacterial growth. nih.gov |

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis of Purines

Quantum chemical calculations are essential for understanding the intrinsic electronic properties of purine analogs, which in turn govern their reactivity and interactions with biological targets. These methods, based on the principles of quantum mechanics, provide detailed information about the distribution of electrons within a molecule and its susceptibility to chemical reactions.

The electronic structure of a molecule, including the energies of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), is a key determinant of its chemical behavior. The HOMO-LUMO energy gap (ΔE), for example, can be correlated with the molecule's stability and reactivity. rsc.org A smaller energy gap generally indicates higher reactivity. Density Functional Theory (DFT) is a widely used quantum chemical method for these types of analyses. d-nb.info

Studies have shown that the position and nature of substituents on the purine ring significantly influence its electronic structure. acs.org For instance, substituents at the C8 position have a stronger impact on the electronic properties of both purine and adenine (B156593) derivatives compared to substitutions at the C2 or N9 positions. acs.org The presence of an amino group in adenine enhances the effect of substituents compared to the parent purine molecule. acs.org

The tautomeric form of the purine ring system also plays a critical role in its electronic structure and function. nih.gov Purine can exist in several tautomeric forms, and the stability of these forms is influenced by the aromaticity of the ring system. nih.gov Understanding the interconversion between these tautomers is particularly important for purines like guanine, which are frequently involved in genetic mutations. nih.gov

Quantum chemical calculations can also be used to analyze the nucleophilic properties of different atoms within the purine ring, which is crucial for predicting how they will interact with electrophilic species in a biological environment. d-nb.info For example, these calculations can help determine whether an electrophile is more likely to attack a nitrogen or an oxygen atom. d-nb.info

The insights from quantum chemical calculations complement experimental findings and provide a theoretical framework for designing purine analogs with specific electronic properties tailored for a desired biological activity.

| Purine Derivative | Computational Method | Key Finding |

| Purine and Adenine Analogs | Quantum Chemistry (Substituent Effect Analysis) | Substituents at the C8 position have a stronger influence on the electronic structure than those at the C2 and N9 positions. acs.org |

| Purine and Adenine Tautomers | Quantum Chemistry (pEDA analysis) | The presence of an amino group in adenine enhances the substituent effect compared to purine. acs.org |

| Purine-5-N-isosteres | DFT (HOMO-LUMO analysis) | The HOMO-LUMO energy gap of promising anti-inflammatory compounds was found to be less than that of the standard drug indomethacin. rsc.org |

| Purine Bases | DFT | The nucleophilicity of nitrogen atoms in the purine ring is crucial for predicting their reaction with electrophiles. d-nb.info |

Theoretical Prediction of Compound Interactions with Biological Systems (excluding specific toxicity profiles for human trials)

Theoretical methods play a significant role in predicting how a chemical compound like 3-(9H-Purin-9-yl)nonan-2-ol will interact with biological systems. These predictions, made before any laboratory testing, help in prioritizing compounds for further development and in understanding their potential biological activities.

One of the primary applications of these theoretical methods is the prediction of a compound's binding affinity to specific biological targets. By employing molecular docking and free-energy perturbation (FEP) calculations, researchers can estimate how strongly a purine analog will bind to a receptor, such as a G-protein coupled receptor (GPCR). acs.orgnih.gov For example, FEP has been used prospectively to predict the affinity of purine derivatives for the A2A adenosine (B11128) receptor, leading to the synthesis of novel compounds with significantly increased affinity. acs.org These calculations can also provide insights into the structural basis for these interactions. acs.org

Furthermore, computational approaches can predict the potential biological targets of a compound through a process known as reverse screening or target prediction. wiley.com By comparing the structure of a novel purine analog to a database of known ligands, it is possible to identify potential protein targets. This has been used to suggest that certain purine derivatives may interact with key proteins involved in cancer cell proliferation and survival. wiley.com

The interaction of purine derivatives with various biological systems, including adenosine receptors and vascular endothelial growth factor receptor-1 (VEGF-R1), has been theoretically investigated as a potential strategy for cancer treatment. thieme-connect.com These studies suggest that some purine derivatives could inhibit these receptors, thereby affecting cancer cell growth. thieme-connect.com

It is also possible to theoretically assess the general "drug-likeness" of a compound, which includes properties that influence its absorption, distribution, metabolism, and excretion (ADME). While specific toxicity profiles for human trials are excluded from this scope, these early-stage computational predictions are crucial for weeding out compounds with unfavorable properties.

| Compound Class | Biological System/Target | Theoretical Method | Predicted Interaction/Effect | | --- | --- | --- | | Purine Derivatives | A2A Adenosine Receptor | Free-Energy Perturbation (FEP) | Prediction of binding affinities, leading to the design of more potent ligands. acs.org | | Purine Derivatives | Various Protein Targets | Reverse Screening (PharmMapper) | Identification of potential protein targets, such as kinases involved in cancer. wiley.com | | Purine Derivatives | A1, A2-Adenosine Receptors, VEGF-R1 | Theoretical Interaction Studies | Potential inhibition of these receptors, suggesting a role in cancer therapy. thieme-connect.com | | Purine Analogs | Guanine Riboswitches | Structure-based Design | Designed to bind to riboswitches and repress gene expression in bacteria. nih.gov |

Structure-Based Drug Design Approaches for Purine Analogs

Structure-based drug design (SBDD) is a powerful and widely used approach in the development of new drugs, including purine analogs. This method relies on the three-dimensional structure of the biological target, typically a protein or nucleic acid, to design molecules that can bind to it with high affinity and selectivity.

The process of SBDD often begins with the identification of a binding site on the target molecule. The atomic-resolution structure of this site, often obtained through X-ray crystallography or NMR spectroscopy, provides a detailed blueprint for the design of complementary ligands. For example, the well-characterized three-dimensional structure of the guanine riboswitch has made it an ideal candidate for SBDD of novel antibacterial compounds. nih.gov By understanding the specific interactions between guanine and its riboswitch, researchers can design analogs that mimic these interactions and potentially disrupt the riboswitch's function. nih.gov

Virtual screening is a key component of SBDD, where large libraries of chemical compounds are computationally docked into the binding site of the target. nih.gov This allows for the rapid identification of potential hits that can then be further evaluated experimentally. For instance, a virtual screening of hundreds of thousands of purine-type compounds from the PubChem database was used to identify potential inhibitors of katanin, a microtubule-severing enzyme implicated in cancer. nih.gov

Once initial hits are identified, SBDD guides the optimization of these compounds to improve their potency and selectivity. By analyzing the docked conformation of a purine analog, medicinal chemists can make rational modifications to its structure to enhance its interactions with the target. This iterative process of design, synthesis, and testing is a hallmark of modern drug discovery.

SBDD has been successfully applied to a wide range of targets for purine analogs, including kinases, wiley.com G-protein coupled receptors, nih.gov and viral enzymes like the SARS-CoV-2 methyltransferase nsp10-16. biorxiv.org The structural information gained from these studies provides a solid foundation for the development of the next generation of purine-based therapeutics.

| Target | Compound Type | SBDD Approach | Outcome/Goal |

| Guanine Riboswitch | Guanine Analogs | Design based on the aptamer's 3D structure | Development of novel antibacterial compounds. nih.gov |

| Katanin | Purine-type Inhibitors | High-throughput virtual screening | Identification of potent katanin inhibitors for potential anti-cancer therapy. nih.gov |

| Purine Nucleoside Phosphorylase | 9-deazaguanine (B24355) derivatives | Design based on the enzyme's structure | Development of potent inhibitors of the enzyme. acs.org |

| SARS-CoV-2 nsp10-16 | Purine Analogs | Docking studies and crystal structure analysis | Guiding the design of selective methyltransferase inhibitors. biorxiv.org |

Emerging Research Frontiers and Future Directions in 3 9h Purin 9 Yl Nonan 2 Ol Research

Development of Next-Generation Purine (B94841) Analog Scaffolds and Chemical Libraries

The synthesis of diverse chemical libraries based on the purine framework is a cornerstone of modern drug discovery. mdpi.com Researchers are actively developing new and efficient synthetic methodologies to create a multitude of purine analogs. numberanalytics.com These methods include microwave-assisted synthesis for accelerated reaction times and improved yields, as well as catalytic and biotechnological approaches to enhance efficiency and selectivity. numberanalytics.com The goal is to produce extensive libraries of compounds that can be screened for a variety of biological activities. mdpi.com

Recent efforts have focused on creating hybrid molecules that combine the purine core with other pharmacologically active moieties, such as piperazine, triazole, and chalcone, to enhance their therapeutic potential. nih.govresearchgate.net These hybrid scaffolds have demonstrated promising results in preclinical studies. For instance, piperazine-containing purine derivatives have shown potent activity against various cancer cell lines. researchgate.net Similarly, theobromine- and adamantane-based purine scaffolds have emerged as promising anticancer agents. researchgate.net

The development of these libraries is not merely a numbers game; it is a strategic endeavor to explore the vast chemical space around the purine nucleus. By systematically modifying the purine scaffold, chemists can fine-tune the properties of the resulting analogs to optimize their efficacy and selectivity. nih.gov

Identification of Novel Biological Targets for Purine Analogs

A critical aspect of advancing purine analog research is the identification of new biological targets. While purine analogs have traditionally been used as antimetabolites that interfere with DNA and RNA synthesis, researchers are now uncovering a broader range of molecular targets. mdpi.commdpi.com

Enzymes involved in purine metabolism, such as adenosine (B11128) deaminase and purine nucleoside phosphorylase (PNP), remain important targets. glpbio.commazums.ac.ir For example, the compound erythro-9-(2-Hydroxy-3-nonyl)adenine (EHNA), a synonym for a stereoisomer of 3-(9H-Purin-9-yl)nonan-2-ol, is a known inhibitor of adenosine deaminase. glpbio.com The inhibition of such enzymes can have profound effects on cellular function and is a key strategy in the treatment of certain cancers and autoimmune diseases. mdpi.commazums.ac.ir

Beyond metabolic enzymes, purine analogs are being investigated as inhibitors of protein kinases, which play a crucial role in cell signaling and are often dysregulated in cancer. nih.govaacrjournals.org Cyclin-dependent kinases (CDKs), for instance, are attractive targets for cancer therapy, and several purine-based compounds have shown potent CDK inhibitory activity. nih.gov Additionally, chaperone proteins like Hsp90, which are essential for the stability and function of many oncoproteins, have emerged as promising targets for purine analogs. plos.org

The identification of these novel targets is often facilitated by advanced screening techniques and a deeper understanding of the molecular pathways underlying various diseases. This expanded target landscape opens up new avenues for the therapeutic application of purine analogs.

Integration of Advanced Synthetic Methodologies with Biological Screening for High-Throughput Discovery

To accelerate the discovery of new drug candidates, researchers are increasingly integrating advanced synthetic methodologies with high-throughput biological screening. researchgate.net This synergy allows for the rapid generation and evaluation of large libraries of purine analogs, significantly shortening the timeline from initial concept to lead identification. researchgate.net

Modern synthetic techniques, such as combinatorial chemistry and automated synthesis, enable the efficient production of diverse compound libraries. researchgate.net These libraries can then be subjected to high-throughput screening (HTS) assays to quickly identify compounds with the desired biological activity. researchgate.net

Computational methods, including virtual screening and molecular docking, play a crucial role in this integrated approach. researchgate.nettandfonline.com These in silico techniques can be used to predict the binding affinity of purine analogs for specific targets, helping to prioritize compounds for synthesis and biological testing. tandfonline.com This computational pre-screening significantly enhances the efficiency of the discovery process by focusing resources on the most promising candidates. researchgate.net

Synergistic Research Approaches: Unifying Synthetic Chemistry, Molecular Biology, and Computational Modeling for Purine Analog Discovery

The future of purine analog research lies in a holistic and synergistic approach that combines the expertise of synthetic chemists, molecular biologists, and computational scientists. This interdisciplinary collaboration is essential for tackling the complexities of modern drug discovery.

Synthetic chemists are tasked with designing and creating novel purine analogs with tailored properties. nih.govresearchgate.net Molecular biologists then evaluate the biological activity of these compounds, elucidating their mechanisms of action and identifying their molecular targets. aacrjournals.orgresearchgate.net Computational modelers provide the theoretical framework that guides the entire process, from the initial design of new compounds to the interpretation of biological data. mazums.ac.irtandfonline.compnas.org

This unified approach allows for a continuous feedback loop, where experimental results inform and refine computational models, and computational predictions guide further experimental work. This iterative process of design, synthesis, testing, and modeling is a powerful engine for the discovery of next-generation purine analog drugs. The combination of gemcitabine (B846) and clofarabine (B1669196), a purine nucleoside analog, has shown synergistic cytotoxic effects in pancreatic cancer cell lines, highlighting the potential of combination therapies. spandidos-publications.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(9H-Purin-9-yl)nonan-2-ol, and how can purity be validated?

- Methodology : Synthesis typically involves nucleophilic substitution or coupling reactions under reflux conditions. For example, derivatives of purine analogs are synthesized via reactions with alkyl halides or alcohols in anhydrous solvents (e.g., DMF or THF), followed by purification using flash column chromatography (silica gel, hexanes/EtOAc gradients) . Purity is confirmed via:

- 1H/13C NMR : To verify regioselectivity and absence of byproducts.

- Mass Spectrometry (MS) : For molecular weight confirmation.

- HPLC : To quantify purity (>95% is standard for biological assays).

- Example Table :

| Reaction Step | Conditions | Yield (%) | Analytical Validation |

|---|---|---|---|

| Alkylation | Reflux, 12h | 50-76 | NMR, MS |

| Purification | Hexanes:EtOAc (7:3) | 33-84 | HPLC |

Q. How is the crystal structure of this compound determined?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation, and data collected at low temperatures (e.g., 123 K) to minimize disorder. The SHELX suite (e.g., SHELXL) is used for refinement, with R-factors <0.1 indicating high accuracy . Key parameters include:

- Unit cell dimensions (e.g., triclinic symmetry, Å).

- Disorder modeling : For solvent molecules or flexible alkyl chains .

Advanced Research Questions

Q. How do stereochemical variations (e.g., 2R,3S vs. 2S,3R) impact biological activity?

- Methodology : Enantiomers are synthesized using chiral auxiliaries or resolved via chiral HPLC. Activity is tested in receptor-binding assays (e.g., P2X7 receptor antagonism) .

- Key Findings : The (2R,3S) configuration in purine derivatives shows higher affinity for immunosuppressive targets compared to (2S,3R) .

- Data Analysis : IC50 values and molecular docking (e.g., AutoDock Vina) correlate stereochemistry with binding pocket interactions .

Q. How can contradictory reports on biological activity (e.g., antiviral vs. immunosuppressive) be resolved?

- Methodology :

- Assay standardization : Compare studies using identical cell lines (e.g., HEK293 for P2X7) and concentrations .

- Structural analogs : Test substituent effects (e.g., 6-amino vs. 6-chloro purine) to isolate activity drivers .

- Meta-analysis : Use databases (e.g., PubChem) to cross-reference bioactivity data and identify confounding variables (e.g., solvent used) .

Q. What computational tools are suitable for predicting SAR in purine derivatives?

- Methodology :

- QSAR models : Utilize Schrödinger’s Maestro or OpenEye tools to correlate substituent properties (e.g., logP, polar surface area) with activity .

- Density Functional Theory (DFT) : Calculate electron distribution in the purine ring to predict nucleophilic attack sites .

- Example Application : Substituents at the N6 position (e.g., thiophen-2-ylmethyl) enhance adenosine receptor affinity by 10-fold .

Data Contradiction Analysis

Q. How to address discrepancies in NMR spectral data for this compound analogs?

- Methodology :

- Solvent effects : Compare spectra in CD3OD vs. DMSO-d6; hydroxyl protons may shift due to hydrogen bonding .

- Dynamic processes : Use variable-temperature NMR to detect rotameric equilibria in the nonanol chain .

- Case Study : A reported doublet at δ 4.2 ppm in D2O was later attributed to solvent exchange, not impurity .

Experimental Design Considerations

Q. What in vitro assays are optimal for evaluating immunosuppressive activity?

- Methodology :

- Lymphocyte proliferation assays : Use mitogen-stimulated human T-cells with IC50 determination via flow cytometry .

- Cytokine profiling : ELISA for IL-2/IFN-γ suppression to confirm mechanism .

- Controls : Include cyclosporine A as a positive control and vehicle (DMSO) for baseline comparison .

Structural-Activity Relationship (SAR) Table

| Substituent Position | Modification | Biological Activity (IC50) | Reference |

|---|---|---|---|

| N6 | Thiophen-2-ylmethyl | 12 nM (P2X7 antagonism) | |

| C2' | Hydroxyl → Methoxy | 10-fold reduced activity | |

| C8 | Chlorine | Enhanced antiviral potency |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.